2-(Benzylamino)-5-nitropyridine-3-carboxamide
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Overview
Description
2-(Benzylamino)-5-nitropyridine-3-carboxamide is an organic compound with the molecular formula C13H12N4O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-5-nitropyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with benzylamine and nitrobenzene under specific conditions. One common method involves the condensation of 2-aminopyridine with benzylamine in the presence of a suitable catalyst, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The benzylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of oxides.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(Benzylamino)-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5-nitropyridine: Similar structure but lacks the carboxamide group.
2-(Benzylamino)-3-chloropyridine: Contains a chlorine atom instead of a nitro group.
2-(Benzylamino)-5-nitroquinoline: Quinoline derivative with similar functional groups
Uniqueness
2-(Benzylamino)-5-nitropyridine-3-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
60524-23-4 |
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Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(benzylamino)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N4O3/c14-12(18)11-6-10(17(19)20)8-16-13(11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,14,18)(H,15,16) |
InChI Key |
NHWBJYAOSARRIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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